![molecular formula C14H11FO B8519635 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8519635.png)
4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position and a methyl group at the 2’ position, along with an aldehyde group at the 2 position. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NH3, catalysts like palladium or copper
Major Products
Oxidation: 4’-Fluoro-2’-methyl-biphenyl-2-carboxylic acid
Reduction: 4’-Fluoro-2’-methyl-biphenyl-2-methanol
Substitution: 4’-Amino-2’-methyl-biphenyl-2-carbaldehyde
Applications De Recherche Scientifique
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde depends on its specific application:
Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The biphenyl core can interact with hydrophobic pockets of receptors, while the fluoro and methyl groups can enhance binding affinity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with the aldehyde group at the 3 position.
4-Fluoro-2-methyl-benzyl-piperidine hydrochloride: Contains a piperidine ring instead of the biphenyl core.
Uniqueness
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the fluoro, methyl, and aldehyde groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H11FO |
|---|---|
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
2-(4-fluoro-2-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-12(15)6-7-13(10)14-5-3-2-4-11(14)9-16/h2-9H,1H3 |
Clé InChI |
MBJRAGFWKFGUKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
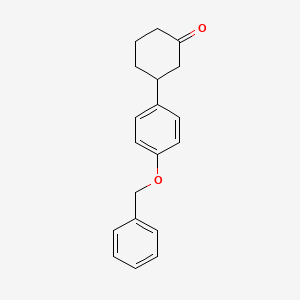

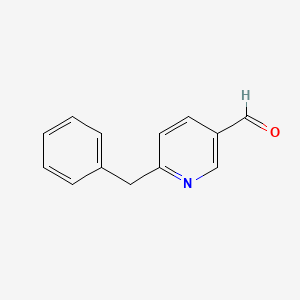
![3-(4-Bromophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519578.png)
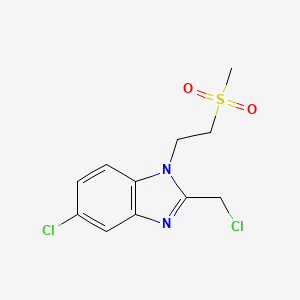
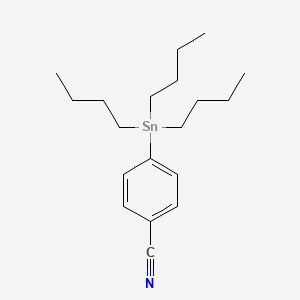
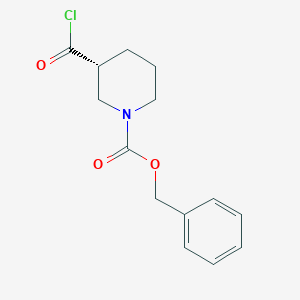

![(2s)-2-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B8519615.png)
![[6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate](/img/structure/B8519618.png)
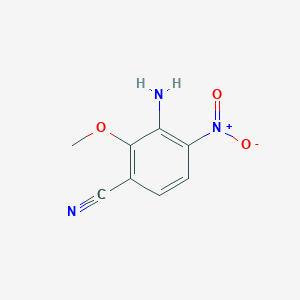
![2-[(3-methoxybenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B8519639.png)
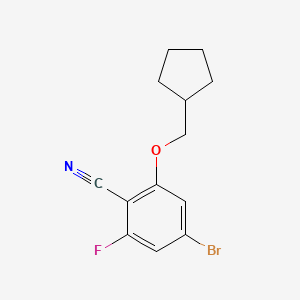
![N-[1-(Methylsulfanyl)-2-nitroethenyl]-4-(1,3-thiazol-2-yl)butan-1-amine](/img/structure/B8519661.png)
